

# In-Depth Technical Guide to CAS Number 2102418-90-4 (DDAO-C6)

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## Compound of Interest

Compound Name: Ddao-C6  
Cat. No.: B12391589

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## Core Compound Information

CAS Number: 2102418-90-4 Chemical Name: **DDAO-C6** Molecular Formula:  $C_{22}H_{23}Cl_2NO_3$   
Description: **DDAO-C6** is a cridone ester derivative that functions as a near-infrared (NIR) fluorescent probe. It is designed for the specific detection of human serum albumin (HSA) and the enzymatic activity of lipase. Its fluorescence is environmentally sensitive, exhibiting a significant increase in quantum yield upon interaction with its targets.

## Mechanism of Action

**DDAO-C6** operates on a "turn-on" fluorescence mechanism. In its native state, the probe exhibits minimal fluorescence. Upon interaction with its specific targets, its fluorescence intensity at approximately 658 nm increases significantly.

## Detection of Lipase Activity

The detection of lipase is based on an enzymatic reaction. Lipases are enzymes that catalyze the hydrolysis of fats (lipids). **DDAO-C6** is designed with an ester linkage that is a substrate for

lipase.

- **Step 1: Quenched State:** The intact **DDAO-C6** molecule is non-fluorescent or weakly fluorescent.
- **Step 2: Enzymatic Cleavage:** In the presence of active lipase, the ester bond in **DDAO-C6** is hydrolyzed.
- **Step 3: Fluorescence Activation:** This cleavage releases the fluorophore, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), which is highly fluorescent.[1]

The intensity of the emitted fluorescence is directly proportional to the amount of DDAO released, which in turn correlates with the lipase activity.

## Detection of Human Serum Albumin (HSA)

The precise mechanism for the fluorescence enhancement of **DDAO-C6** upon binding to Human Serum Albumin (HSA) is not explicitly detailed in the available literature. However, based on the behavior of similar fluorescent probes, the "turn-on" phenomenon is likely due to one or a combination of the following mechanisms:

- **Aggregation-Induced Emission (AIE):** In this scenario, the probe molecules may aggregate in an aqueous solution, leading to fluorescence quenching. Upon binding to the hydrophobic pockets of HSA, these aggregates are disrupted, and the individual probe molecules are free to fluoresce.
- **Twisted Intramolecular Charge Transfer (TICT):** In the unbound state, the molecule can undergo intramolecular rotations, which dissipate the absorbed energy non-radiatively. When the probe binds to the constrained environment of an HSA binding pocket, these rotations are restricted, forcing the molecule to release the energy as fluorescence.

## Quantitative Data

The following table summarizes the available quantitative data for the use of **DDAO-C6** as a fluorescent probe.

Parameter	Analyte	Value	Conditions
Excitation Wavelength ( $\lambda_{ex}$ )	Lipase/HSA	~600 nm	Not specified
Emission Wavelength ( $\lambda_{em}$ )	Lipase/HSA	~658 nm	Not specified
Linear Range	Lipase	0 - 50 $\mu\text{g/mL}$	10 $\mu\text{M}$ DDAO-C6, 30 min incubation at 37°C[2]

Further validation would be required to establish the Limit of Detection (LOD), Limit of Quantification (LOQ), and the dynamic range for HSA detection.

## Experimental Protocols

### General recommendations

- Reagent Preparation: **DDAO-C6** is typically dissolved in a suitable organic solvent like DMSO to create a stock solution before being diluted in the appropriate aqueous buffer for the assay.
- Instrumentation: A fluorescence spectrophotometer or a microplate reader capable of excitation at ~600 nm and emission detection at ~658 nm is required.

### Protocol for Detection of Lipase Activity in Gut Microbes

This protocol is adapted for the identification of lipase-active fungal strains from intestinal microbes.

- Sample Preparation:
  - Disperse fresh intestinal secretions in sterile water.
  - Plate the suspension on a suitable medium for fungal growth (e.g., potato dextrose agar) containing antibiotics (e.g., 100 U/mL penicillin and 0.1 mg/mL streptomycin) to inhibit bacterial growth.

- Incubation:
  - Culture the plates at 32°C for approximately 5 days, or until fungal colonies are visible.
- Probe Application:
  - Prepare a 100 µM solution of **DDAO-C6**.
  - Spray the **DDAO-C6** solution onto the fungal colonies.
- Final Incubation and Imaging:
  - Incubate the plates at 32°C for 2 hours.
  - Visualize the fluorescence using an appropriate imaging system with excitation and emission filters for the NIR range. Colonies exhibiting red fluorescence indicate lipase activity.[2]

## Conceptual Protocol for Quantitative Lipase Activity Assay

This is a generalized protocol based on common lipase assay principles.

- Reagent Preparation:
  - Prepare a series of lipase standards of known concentrations in a suitable assay buffer (e.g., Tris-HCl or phosphate buffer, pH may need optimization).
  - Prepare a working solution of **DDAO-C6** (e.g., 10 µM) in the same assay buffer.
- Assay Procedure:
  - To the wells of a microplate, add a defined volume of the lipase standards or unknown samples.
  - Initiate the reaction by adding the **DDAO-C6** working solution to each well.

- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
- Data Acquisition:
  - Measure the fluorescence intensity at  $\lambda_{em}$  ~658 nm with excitation at  $\lambda_{ex}$  ~600 nm.
- Data Analysis:
  - Construct a standard curve by plotting the fluorescence intensity versus the concentration of the lipase standards.
  - Determine the lipase activity in the unknown samples by interpolating their fluorescence readings from the standard curve.

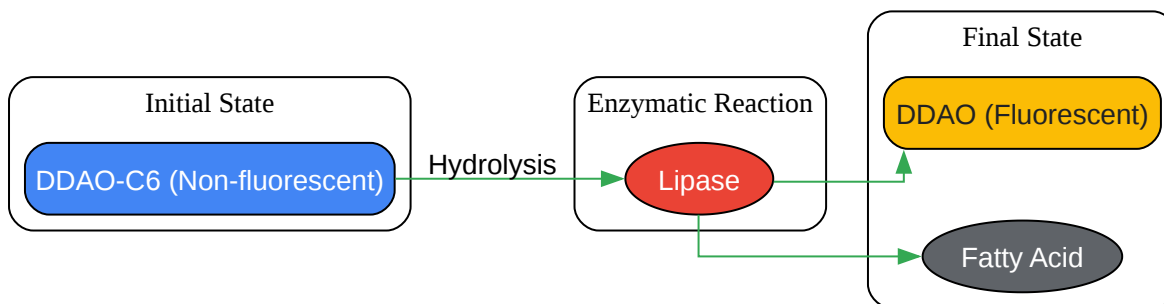
## Conceptual Protocol for Human Serum Albumin (HSA) Detection

This is a generalized protocol based on common fluorescent probe-based protein assays.

- Reagent Preparation:
  - Prepare a series of HSA standards of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
  - Prepare a working solution of **DDAO-C6** in the same buffer.
- Assay Procedure:
  - To the wells of a microplate, add a defined volume of the HSA standards or unknown samples.
  - Add the **DDAO-C6** working solution to each well.
  - Incubate the plate at room temperature for a short period to allow for binding equilibrium to be reached (e.g., 5-15 minutes).
- Data Acquisition:

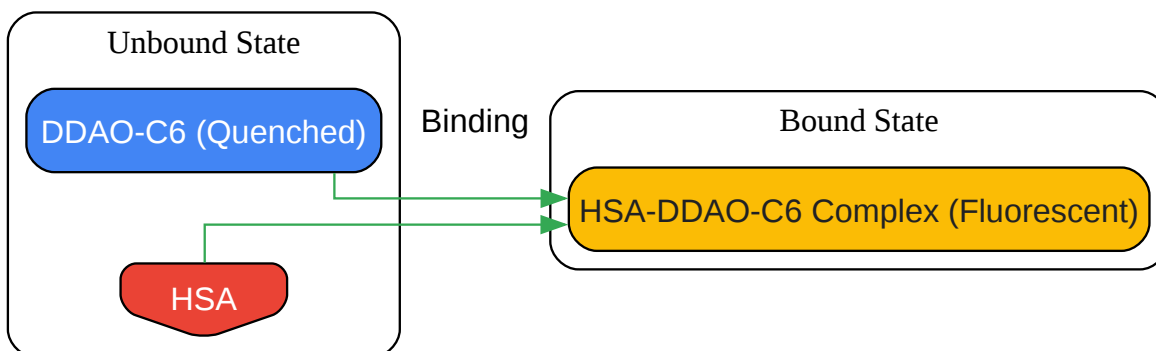
- Measure the fluorescence intensity at  $\lambda_{em}$  ~658 nm with excitation at  $\lambda_{ex}$  ~600 nm.
- Data Analysis:
  - Construct a standard curve by plotting the fluorescence intensity versus the concentration of the HSA standards.
  - Determine the HSA concentration in the unknown samples by interpolating their fluorescence readings from the standard curve.

## Visualizations



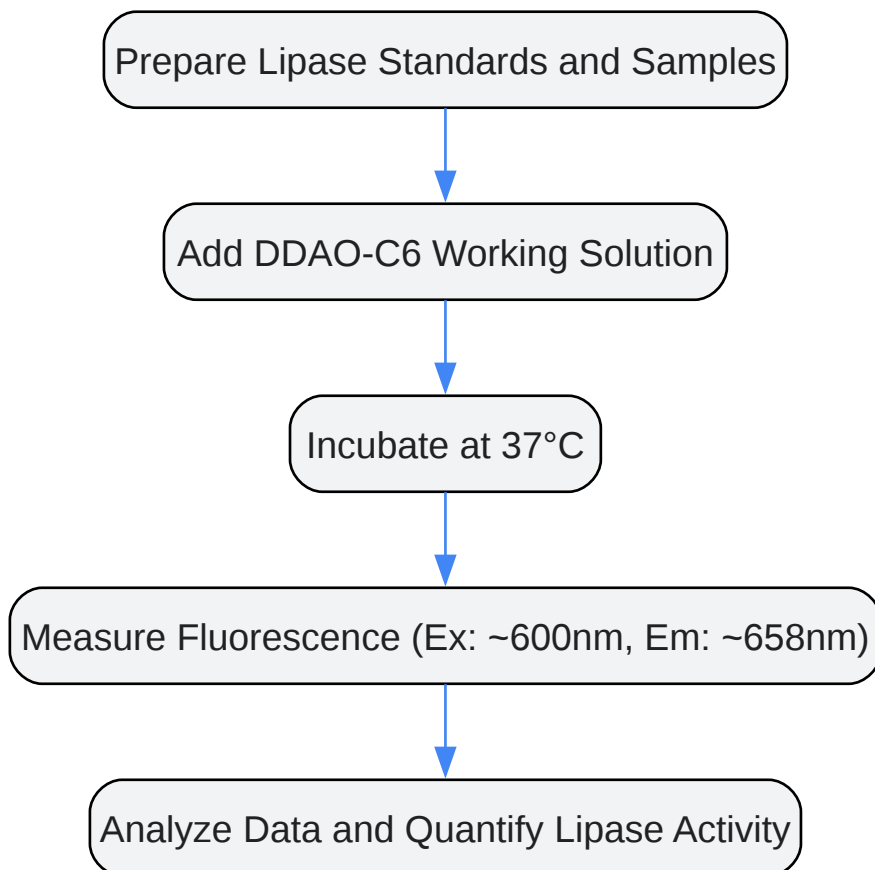
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Lipase-mediated hydrolysis of **DDAO-C6**.



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Binding of **DDAO-C6** to Human Serum Albumin.



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Workflow for Quantitative Lipase Assay.

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## References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
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